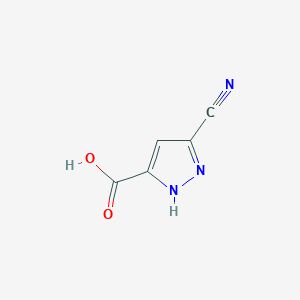
3-cyano-1H-pyrazole-5-carboxylic acid
Vue d'ensemble
Description
3-Cyano-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the chemical formula C5H3N3O2. It belongs to the family of N-heterocycles and contains a five-membered ring with two adjacent nitrogen atoms. The pyrazole ring has diverse applications in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
The synthesis of 3-cyano-1H-pyrazole-5-carboxylic acid involves various methods, including cyclization reactions of appropriate precursors. Researchers continue to explore efficient and selective synthetic routes to obtain this functional scaffold .
Molecular Structure Analysis
The molecular formula of 3-cyano-1H-pyrazole-5-carboxylic acid is C5H3N3O2. It has a heteroaromatic five-membered ring with two adjacent nitrogen atoms. The structure allows for variations in substituent groups, leading to diverse properties and applications .
Chemical Reactions Analysis
The chemical reactivity of 3-cyano-1H-pyrazole-5-carboxylic acid depends on its substituents. It can act as a weak base or acid, and its functional groups permit post-functionalization reactions after ring formation .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
-
General Uses
- Scientific Field : Organic Chemistry
- Application Summary : 3-Cyano-1H-pyrazole-5-carboxylic acid is a chemical compound used in various scientific research . It has a molecular weight of 137.1 .
- Application Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes also vary depending on the specific research context .
-
D-Amino Acid Oxidase Inhibitor
- Scientific Field : Biochemistry
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a similar compound to 3-cyano-1H-pyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Application Method : The compound specifically prevents formalin-induced tonic pain .
- Results or Outcomes : This application could potentially be used in pain management .
-
Synthesis of β-Amino Carbonyl Compounds
- Scientific Field : Organic Chemistry
- Application Summary : The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
- Application Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes also vary depending on the specific research context .
-
Pyrazole Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoles, including 3-cyano-1H-pyrazole-5-carboxylic acid, can be synthesized through various methods, such as [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .
- Application Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes also vary depending on the specific research context .
-
D-Amino Acid Oxidase Inhibitor
- Scientific Field : Biochemistry
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a similar compound to 3-cyano-1H-pyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Application Method : The compound specifically prevents formalin-induced tonic pain .
- Results or Outcomes : This application could potentially be used in pain management .
-
Synthesis of β-Amino Carbonyl Compounds
- Scientific Field : Organic Chemistry
- Application Summary : The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
- Application Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes also vary depending on the specific research context .
-
Pyrazole Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : Pyrazoles, including 3-cyano-1H-pyrazole-5-carboxylic acid, can be synthesized through various methods, such as [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .
- Application Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes also vary depending on the specific research context .
-
D-Amino Acid Oxidase Inhibitor
- Scientific Field : Biochemistry
- Application Summary : 3-Methylpyrazole-5-carboxylic acid, a similar compound to 3-cyano-1H-pyrazole-5-carboxylic acid, is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine .
- Application Method : The compound specifically prevents formalin-induced tonic pain .
- Results or Outcomes : This application could potentially be used in pain management .
-
Synthesis of β-Amino Carbonyl Compounds
- Scientific Field : Organic Chemistry
- Application Summary : The products of aza-type Michael addition, i.e., β-amino carbonyl compounds and their derivatives, are often used as peptide analogs or precursors of optically active amino acids, amino alcohols, diamines, and lactams .
- Application Method : The specific methods of application or experimental procedures would depend on the particular research context .
- Results or Outcomes : The outcomes also vary depending on the specific research context .
Orientations Futures
Propriétés
IUPAC Name |
3-cyano-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2/c6-2-3-1-4(5(9)10)8-7-3/h1H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSMOUACTOCHOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623036 | |
| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-1H-pyrazole-5-carboxylic acid | |
CAS RN |
1187361-13-2 | |
| Record name | 3-Cyano-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





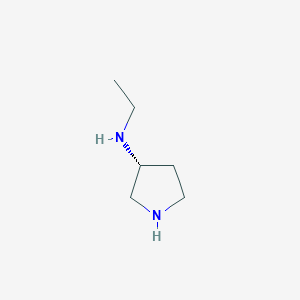
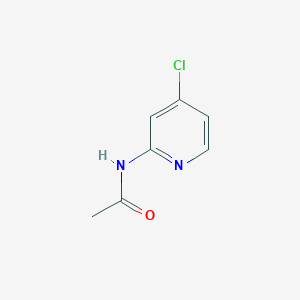



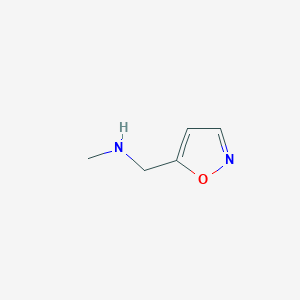
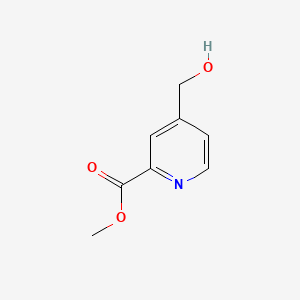



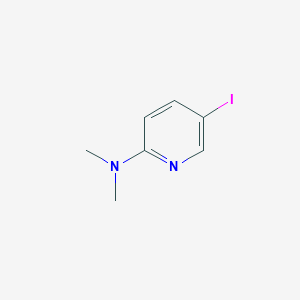
![2'-Bromo-2,7-DI-tert-butyl-9,9'-spirobi[fluorene]](/img/structure/B1592746.png)